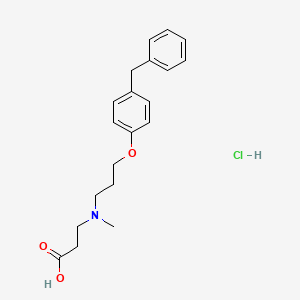

Acide 3-(méthyl(3-(4-(phénylméthyl)phénoxy)propyl)amino)propanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethoxyresorufin is extensively used in various scientific research fields, including:

Chemistry: Used as a substrate in enzyme assays to study the activity of cytochrome P450 enzymes.

Biology: Employed in biomonitoring studies to assess the exposure of organisms to environmental pollutants.

Medicine: Utilized in drug metabolism studies to evaluate the effects of pharmaceuticals on enzyme activity.

Mécanisme D'action

Target of Action

The primary target of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is the enzyme Leukotriene A4 Hydrolase (LTA4H) . LTA4H is a dual function enzyme essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possesses an aminopeptidase activity .

Mode of Action

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a potent competitive inhibitor of LTA4H . It inhibits the enzyme at nanomolar concentrations when either LTA4 (epoxide hydrolase, Ki = 23 nM) or peptide substrates (aminopeptidase, Ki = 27 nM) are used .

Biochemical Pathways

The compound affects the leukotriene pathway by inhibiting the production of LTB4, an inflammatory mediator . By inhibiting LTA4H, the rate-limiting step for LTB4 production, the compound interferes with the production of LTB4 .

Pharmacokinetics

The compound exhibits good cell penetration, as indicated by the IC50 of 49 nM for calcium ionophore-induced LTB4 production in human whole blood . It also demonstrates oral activity, with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively, for inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production .

Result of Action

The inhibition of LTB4 production by 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can lead to a decrease in inflammation, as LTB4 is an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis .

Action Environment

The action of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can be influenced by environmental factors such as the presence of calcium ionophores, which induce LTB4 production . The compound’s action, efficacy, and stability may also be affected by other factors, but more research is needed to fully understand these influences.

Analyse Biochimique

Biochemical Properties

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of LTA4H . LTA4H is an enzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), an inflammatory mediator . The compound competes with LTA4, the natural substrate of LTA4H, thereby reducing the production of LTB4 .

Cellular Effects

The compound’s effects on cells are primarily related to its inhibition of LTB4 production . By inhibiting LTA4H, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can potentially influence cell signaling pathways related to inflammation . It may also impact gene expression and cellular metabolism related to these pathways .

Molecular Mechanism

At the molecular level, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a competitive inhibitor of LTA4H . It binds to the active site of the enzyme, preventing LTA4 from binding and being converted to LTB4 . This inhibition can lead to changes in gene expression related to inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid on LTB4 production have been observed over time . The compound has shown good cell penetration, indicating its stability and potential for long-term effects on cellular function .

Metabolic Pathways

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is involved in the metabolic pathway of LTB4 biosynthesis . It interacts with the enzyme LTA4H, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'éthoxyrésorufine peut être synthétisée par O-alkylation de la résorufine. La réaction implique l'utilisation d'iodure d'éthyle et d'une base, telle que le carbonate de potassium, dans un solvant aprotique comme le diméthylformamide (DMF). La réaction est généralement effectuée sous reflux pour assurer une conversion complète .

Méthodes de production industrielle

La production industrielle de l'éthoxyrésorufine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

L'éthoxyrésorufine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en résorufine, un produit hautement fluorescent, en présence d'enzymes cytochrome P450.

Dééthylation : Il s'agit de la réaction principale utilisée dans les dosages biochimiques, où l'éthoxyrésorufine est dééthylée en résorufine.

Réactifs et conditions communs

Oxydation : Nécessite des enzymes cytochrome P450 et du NADPH comme cofacteur.

Dééthylation : Généralement effectuée en présence d'enzymes CYP1A1 dans des conditions physiologiques.

Principaux produits formés

Applications de la recherche scientifique

L'éthoxyrésorufine est largement utilisée dans divers domaines de la recherche scientifique, notamment :

Mécanisme d'action

L'éthoxyrésorufine exerce ses effets par son interaction avec les enzymes cytochrome P450, en particulier CYP1A1. Le composé est dééthylé par ces enzymes pour former la résorufine, un produit hautement fluorescent. Cette réaction est utilisée pour mesurer l'activité de CYP1A1 dans divers échantillons biologiques . La fluorescence de la résorufine peut être quantifiée par spectrofluorométrie, ce qui fournit un dosage sensible et spécifique de l'activité enzymatique .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthoxyrésorufine : Autre substrat fluorogène utilisé dans des dosages enzymatiques similaires.

Pentoxyrésorufine : Utilisée pour mesurer l'activité de différentes enzymes cytochrome P450.

Benzyloxyrésorufine : Employée dans des dosages pour étudier l'activité des enzymes CYP2B.

Unicité de l'éthoxyrésorufine

L'éthoxyrésorufine est unique en raison de sa forte spécificité pour les enzymes CYP1A1 et de sa capacité à produire un produit hautement fluorescent lors de la dééthylation. Cela en fait un substrat idéal pour une mesure sensible et précise de l'activité enzymatique dans divers échantillons biologiques et environnementaux .

Propriétés

IUPAC Name |

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018101 | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423169-68-0 | |

| Record name | SC 57461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride](/img/structure/B1680796.png)

![28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1680805.png)

![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)